(2,2,2-Trifluoro-1-methylethyl)benzene
Description
Perturbation of Molecular Properties by Fluorine Substitution
The substitution of hydrogen with fluorine can dramatically alter a molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, modify conformational preferences, and enhance metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the lipophilicity of a molecule can be fine-tuned through fluorination, a critical parameter for the bioavailability of drug candidates.
Broadening of Reactivity Landscapes through Fluorine Incorporation
The presence of fluorine can also open up new avenues of chemical reactivity. The strong electron-withdrawing nature of fluorine and trifluoromethyl groups can activate or deactivate adjacent reaction centers, enabling novel synthetic transformations. This has led to the development of a rich and diverse chemistry for the synthesis and functionalization of organofluorine compounds, expanding the toolbox available to synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYXDDCJRHYYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284130 | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161361-16-6 | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161361-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoro-1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2,2 Trifluoro 1 Methylethyl Benzene and Its Analogues
Enantioselective and Stereoselective Synthesis of Chiral Trifluoroisopropylbenzene Derivatives
Achieving stereocontrol in the synthesis of chiral trifluoromethylated compounds is a formidable challenge. Various methodologies have been developed to introduce the trifluoromethyl group in a stereodefined manner, leading to the desired enantiomerically enriched products.
Chiral Auxiliary-Mediated Approaches for Asymmetric Induction
Chiral auxiliaries are powerful tools for inducing asymmetry in chemical transformations. These temporary chiral moieties guide the reaction to proceed with a specific stereochemical outcome, and are subsequently removed to afford the desired chiral product.
One notable strategy involves the use of sulfinyl groups as chiral auxiliaries. For instance, the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from trifluoromethyl ketones provides a reliable route to chiral trifluoromethylated amines. bioorganica.com.uawikipedia.org The tert-butanesulfinyl group directs the nucleophilic attack to one face of the imine, leading to high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to yield the free amine.
Another effective approach utilizes chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The nucleophilic addition of organolithium reagents to trifluoroacetaldehyde (B10831) SAMP/RAMP hydrazones, followed by benzoylation and subsequent cleavage of the N-N bond, affords α-trifluoromethyl-substituted primary amines with high enantiomeric purity. acs.org
Table 1: Chiral Auxiliary-Mediated Synthesis of Trifluoromethylated Amines
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-tert-butanesulfinyl | Trifluoromethyl ketimines | Grignard Reagents | High d.r. | bioorganica.com.uawikipedia.org |
| SAMP/RAMP Hydrazone | Trifluoroacetaldehyde hydrazone | Alkyllithium Reagents | High ee | acs.org |
Catalytic Asymmetric Hydrogenation Strategies
Catalytic asymmetric hydrogenation of prochiral trifluoromethyl ketones is one of the most direct and atom-economical methods for producing chiral α-trifluoromethyl alcohols, which are immediate precursors to analogues of (2,2,2-Trifluoro-1-methylethyl)benzene. This transformation relies on chiral transition-metal catalysts to deliver hydrogen with high enantioselectivity.
Rhodium(I) complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral α-trifluoromethyl alcohols with enantiomeric excesses of up to 98%. researchgate.net Similarly, ruthenium-based catalysts, such as those developed by Noyori and Ikariya, are effective for the asymmetric transfer hydrogenation of aryl ketones, a methodology that can be extended to trifluoromethylated substrates. mdpi.com
More recently, iridium-based catalysts have emerged as highly efficient for the asymmetric hydrogenation of challenging substrates like trifluoromethyl ketones. rsc.org Iridium complexes with ferrocene-based ligands have demonstrated the ability to produce chiral 2,2,2-trifluoroethanols in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgacs.org These catalysts have proven practical for the synthesis of key intermediates for pharmaceuticals. rsc.org A dynamic kinetic resolution strategy using iridium catalysts has also been developed for the hydrogenation of α-fluoro ketones, providing β-fluoro alcohols with good enantiomeric and diastereomeric selectivities. organic-chemistry.orgnih.gov
Table 2: Catalytic Asymmetric Hydrogenation of Trifluoromethyl Ketones
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium-(amidephosphine-phosphinite) | Aryl Trifluoromethyl Ketones | - | Up to 98% | researchgate.net |
| Iridium/f-amphol | Aryl/Alkyl Trifluoromethyl Ketones | Up to 99% | Up to 99% | rsc.org |
| Iridium/f-ampha | α-Fluoro Ketones | High | >95% | organic-chemistry.org |
| Ruthenium-TsDPEN | Aryl Ketones | High | Up to 98% | mdpi.com |
Directed C(sp3)-H Fluorination Methods for Stereocontrol
The direct fluorination of C(sp3)-H bonds offers a powerful and efficient strategy for the synthesis of organofluorine compounds. Achieving stereocontrol in such reactions is a significant challenge, often addressed through the use of directing groups that position the fluorinating agent in a specific orientation relative to the chiral center.
Palladium-catalyzed methodologies have been developed for the enantioselective fluorination of benzylic C(sp3)-H bonds. nih.gov These approaches often employ a transient chiral directing group that coordinates to the palladium center and directs the C-F bond formation to a specific face of the molecule, thereby controlling the stereochemical outcome. nih.gov For the stereoselective fluorination of benzylic positions ortho to aldehyde substituents, a bulky amino transient directing group has been shown to dictate the stereochemistry. nih.gov Another strategy involves the use of a monodentate directing group in conjunction with an external ligand to facilitate the formation of fluorinated α-amino acids. nih.gov
Radical-based C-H fluorination reactions provide an alternative to transition metal-catalyzed processes and can often be performed without the need for a directing group. beilstein-journals.orgd-nb.info However, achieving high stereoselectivity in radical reactions is inherently more challenging. Recent advancements have demonstrated that hydroxy groups can act as directing groups in photochemically induced fluorination, enabling high diastereoselectivity in the fluorination of remote unactivated C(sp3)-H bonds. rsc.org
Stereospecific Reactions via Organometallic Intermediates
The use of pre-formed, stereochemically defined organometallic reagents in cross-coupling reactions provides a powerful method for the stereospecific construction of C-C bonds. This approach allows for the transfer of chirality from the organometallic species to the final product.
Stereospecific cross-coupling reactions of enantioenriched secondary alkyl boron compounds have been achieved. nih.gov For example, the Suzuki-Miyaura cross-coupling of enantioenriched non-benzylic secondary alkyltrifluoroborates can proceed with high stereospecificity. The stereochemical outcome, either retention or inversion, is dependent on the reaction mechanism.
Organozinc reagents have also been employed in stereospecific transformations. The development of stereospecific boron-to-zinc transmetalation allows for the conversion of chiral secondary alkylboronic esters into enantiomerically enriched alkylzinc reagents. organic-chemistry.org These organozinc compounds can then participate in various stereospecific reactions, including trifluoromethylation with a Cu(III) complex, providing access to chiral fluorinated molecules. organic-chemistry.org The configurational lability of the C-Mg bond has presented challenges for the development of stereospecific cross-coupling reactions with Grignard reagents. acs.org
Enantioselective Transformations Facilitated by Chiral Catalysts
The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the direct formation of enantiomerically enriched products from prochiral starting materials. A wide array of chiral catalysts, including organocatalysts, transition-metal complexes, and enzymes, have been applied to the synthesis of chiral trifluoromethylated compounds.
Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For example, the merger of enamine catalysis and photoredox catalysis has enabled the first enantioselective, organocatalytic α-trifluoromethylation of aldehydes. nih.govcapes.gov.br Chiral bifunctional squaramide catalysts have been used to construct 2-trifluoromethylated dihydrofurans with high enantioselectivity. rsc.org
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Engineered variants of cytochrome c552 have been developed to catalyze the asymmetric N-H carbene insertion reaction for the synthesis of enantioenriched α-trifluoromethyl amino esters with high yields and enantiomeric ratios. nih.govacs.org
Transition-metal catalysis remains a cornerstone of asymmetric synthesis. Nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which can be further reduced to the corresponding alcohols. organic-chemistry.org
Catalytic Routes for the Formation of this compound Scaffold
The direct formation of the this compound scaffold and its analogues can be achieved through various catalytic strategies. Many of the methods described in the previous sections, particularly those that generate chiral α-trifluoromethyl alcohols and amines, are directly applicable to the synthesis of this scaffold.
Asymmetric hydrogenation of 2,2,2-trifluoroacetophenone (B138007) and its derivatives is a primary route to the chiral alcohol precursor of this compound. As detailed in section 2.1.2, catalysts based on rhodium, ruthenium, and iridium have proven highly effective for this transformation, providing the desired chiral alcohols in high yields and with excellent enantioselectivities. researchgate.netmdpi.comrsc.org
Cross-coupling reactions also provide a versatile approach. For instance, the trifluoromethylation of aryl halides using trifluoromethylating agents in the presence of a copper catalyst is a common method for introducing the trifluoromethyl group onto an aromatic ring. organic-chemistry.org Subsequent functionalization of the aromatic ring or a side chain can then be used to construct the final scaffold. The stereospecific cross-coupling of secondary alkyl organometallic reagents, as discussed in section 2.1.4, can also be employed to form the C-C bond of the ethylbenzene (B125841) backbone with stereocontrol. nih.govorganic-chemistry.org
Reductive amination of trifluoromethyl ketones with chiral amines, followed by hydrogenation and deprotection, is another viable strategy for accessing chiral trifluoromethylated benzylamines. researchgate.net
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing trifluoromethylated compounds, palladium-catalyzed reactions, particularly cross-coupling reactions, are of significant importance.
A prominent palladium-catalyzed method for synthesizing precursors to this compound is the Heck coupling reaction. nih.govacs.orgacs.org This reaction typically involves the coupling of an aryl halide with an alkene. For the synthesis of β-trifluoromethylstyrenes, a domino approach has been developed that utilizes the in situ generation of 3,3,3-trifluoropropene (B1201522) from 1-iodo-3,3,3-trifluoropropane. acs.org This method avoids the handling of the low-boiling, gaseous 3,3,3-trifluoropropene. nih.govacs.org The subsequent reduction of the double bond in the resulting β-trifluoromethylstyrene yields this compound.
Recent advancements include visible light-induced palladium-catalyzed fluoroalkylation, which allows for the introduction of trifluoroethyl groups into styrenes under mild conditions without the need for additional photosensitizers. acs.orgnih.gov This photo-Heck-type coupling is advantageous as it overcomes challenges associated with the slow oxidative addition and potential β-hydride elimination seen in traditional Heck reactions with unactivated alkyl halides. acs.orgnih.gov
The choice of ligand is crucial in these transformations. For instance, in the palladium-catalyzed trifluoromethylation of vinyl sulfonates, the use of bulky, electron-rich biphenyl-based ligands like tBuXPhos has proven optimal. mit.edu In contrast, ligands such as Xantphos were found to be ineffective in certain palladium-catalyzed trifluoromethylations of aryl chlorides. mit.edu
Table 1: Selected Examples of Palladium-Catalyzed Synthesis of Trifluoromethylated Styrene (B11656) Derivatives
| Entry | Aryl Halide | Alkene Source | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Iodobenzene | 1-iodo-3,3,3-trifluoropropane | Pd(OAc)₂ / K₂CO₃ | β-trifluoromethylstyrene | 83 |
| 2 | Bromobenzene | 1-iodo-3,3,3-trifluoropropane | Pd(OAc)₂ / K₂CO₃ | β-trifluoromethylstyrene | 10 |
| 3 | 3-Iodotoluene | 1-iodo-3,3,3-trifluoropropane | Pd(OAc)₂ / Cs₂CO₃ | 3-Methyl-β-trifluoromethylstyrene | ~70-80 |
| 4 | Styrene | Trifluoroethyl iodide | Pd(OAc)₂ / Xantphos | (3,3,3-Trifluoroprop-1-en-1-yl)benzene | High |
Data synthesized from multiple sources. acs.orgacs.orgrsc.org
Copper-Mediated Fluorination and Trifluoromethylation Strategies
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for the synthesis of trifluoromethylated compounds. beilstein-journals.org These methods often utilize electrophilic trifluoromethylating reagents.
One notable strategy is the copper-catalyzed trifluoromethylation of unactivated terminal olefins, which provides a direct route to allylic trifluoromethylated products. nih.gov This approach is advantageous as it avoids the need for pre-functionalized substrates. The reaction is believed to proceed through a complex mechanism that may involve multiple pathways, including allylic oxidation, atom transfer radical addition, or electrophilic trifluoromethylation. nih.gov A variety of functional groups are tolerated under these mild reaction conditions. nih.gov
For the synthesis of vinyl-CF₃ compounds, copper-catalyzed trifluoromethylation of terminal alkenes using electrophilic reagents like Togni's reagent has been developed. researchgate.net This method demonstrates excellent stereoselectivity, predominantly forming the E-isomer. researchgate.net The reaction is thought to involve a radical process initiated by the single-electron transfer from the copper(I) catalyst to the Togni's reagent. researchgate.net
Table 2: Copper-Catalyzed Trifluoromethylation of Alkenes
| Entry | Alkene Substrate | Trifluoromethylating Reagent | Catalyst | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| 1 | 4-Phenyl-1-butene | Togni's Reagent | CuCl | (E)-(5,5,5-Trifluoropent-2-en-1-yl)benzene | Good | >97:3 |
| 2 | Styrene | Togni's Reagent | CuI | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 | >97:3 |
| 3 | 4-Chlorostyrene | Togni's Reagent | CuI | 1-Chloro-4-((E)-3,3,3-trifluoroprop-1-en-1-yl)benzene | 82 | >97:3 |
| 4 | 4-Methylstyrene | Togni's Reagent | CuI | 1-Methyl-4-((E)-3,3,3-trifluoroprop-1-en-1-yl)benzene | 88 | >97:3 |
Data synthesized from multiple sources. nih.govresearchgate.net
Rhodium-Catalyzed Reactions
Rhodium catalysis offers unique pathways for the synthesis of fluorinated organic molecules, including asymmetric transformations that provide access to chiral compounds.
A significant development in this area is the rhodium-catalyzed asymmetric arylation and defluorination of 1-(trifluoromethyl)alkenes. researchgate.netnih.gov This reaction, utilizing a chiral diene-rhodium catalyst, produces enantioenriched 1,1-difluoroalkenes with high enantioselectivity. researchgate.netnih.gov The proposed mechanism involves the arylrhodation of the 1-(trifluoromethyl)alkene, followed by a β-fluoride elimination from a β,β,β-trifluoroalkylrhodium intermediate. researchgate.netnih.gov
Furthermore, rhodium(III)-catalyzed reactions of α-trifluoromethylacrylic acid with arylboronic acids provide a direct route to β-aryl-α-trifluoromethylpropanoic acids. nii.ac.jp These products are valuable as biologically active compounds and synthetic intermediates. The reaction is believed to proceed via transmetalation of the rhodium(III) catalyst with the arylboronic acid, followed by insertion of the α-trifluoromethylacrylic acid into the aryl-rhodium bond. nii.ac.jp
Table 3: Rhodium-Catalyzed Asymmetric Arylation/Defluorination
| Entry | 1-(Trifluoromethyl)alkene | Arylboroxine | Chiral Ligand | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | CF₃CH=CHPh | (PhBO)₃ | (S)-tfb | CF₂=CHCH(Ph)₂ | High | ≥95 |
| 2 | CF₃CH=CH(n-Bu) | (PhBO)₃ | (S)-tfb | CF₂=CHCH(Ph)(n-Bu) | High | ≥95 |
tfb = tetrafluorobenzobarrelene. Data synthesized from multiple sources. researchgate.net
Photocatalytic Reduction and C-F Bond Manipulation in Vinylbenzene Precursors
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source. In the synthesis of trifluoromethylated compounds, photocatalysis has been applied to both the formation and manipulation of C-F bonds.
As mentioned in the palladium section, visible light-driven Heck-type couplings between styrenes and fluoroalkyl iodides have been developed. acs.orgnih.gov These reactions often proceed via a single-electron transfer (SET) mechanism, where the photoexcited palladium complex initiates the catalytic cycle. nih.gov
Another approach involves the photocatalytic alkylation of α-(trifluoromethyl)styrenes. For instance, the coupling of potassium xanthogenates with α-(trifluoromethyl)styrenes can be achieved under blue light irradiation using an organic photocatalyst. mdpi.com This reaction proceeds through the formation of alkyl radicals from the xanthogenate salts, which then add to the styrene derivative. mdpi.com
Lewis Acid Catalysis in Fluorination and Trifluoromethylation Reactions
Lewis acid catalysis plays a crucial role in enhancing the reactivity of fluorinating and trifluoromethylating agents. By coordinating to the reagent, the Lewis acid increases its electrophilicity, facilitating the transfer of a fluorine atom or a trifluoromethyl group.
While direct Lewis acid-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For example, the trifluoromethylthiolation of arenes can be catalyzed by Lewis acids such as iron(III) chloride. nih.gov The efficiency of this reaction can be significantly enhanced by the use of a dual catalytic system involving a Lewis acid and a Lewis base. nih.gov
In the context of asymmetric synthesis, Lewis acids can be employed in combination with chiral catalysts. For instance, the catalytic, asymmetric α-fluorination of acid chlorides can be improved by the addition of a Lewis acidic lithium salt to a dual catalytic system. nih.gov This "trifunctional" catalysis enhances the yield by activating the fluorinating agent. nih.gov
Carbon-Fluorine Bond Formation Strategies Relevant to Trifluorinated Alkylbenzenes
Direct fluorination methods are essential for the synthesis of a wide range of organofluorine compounds. Electrophilic fluorination, in particular, has seen significant advancements with the development of safer and more selective reagents.
Electrophilic Fluorination Using N-F Reagents (e.g., Selectfluor, NFOBS, NFSI)
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice for this transformation due to their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgorganicreactions.org
Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.orgbrynmawr.edu These reagents vary in their fluorinating power, allowing for the selection of the appropriate reagent for a given substrate. organicreactions.org NFSI is considered a mild fluorinating agent with a broad substrate scope. brynmawr.edunih.gov Selectfluor®, a cationic reagent, is a more powerful fluorinating agent. acsgcipr.org
The mechanism of electrophilic fluorination with N-F reagents is still a subject of discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.org These reagents can be used to fluorinate a variety of substrates, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic compounds. nih.gov
Table 4: Common N-F Electrophilic Fluorinating Reagents
| Reagent Name | Abbreviation | Structure | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, stable, mild fluorinating agent |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA-CH₂Cl][BF₄]₂ | Cationic, powerful fluorinating agent |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Effective fluorinating agent |
Data synthesized from multiple sources. wikipedia.orgbrynmawr.edunih.gov
Nucleophilic Trifluoromethylation of Carbonyl Compounds and Derivatives
The direct introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern organofluorine chemistry. Nucleophilic trifluoromethylation of carbonyl compounds stands out as a primary strategy for creating trifluoromethylated carbinols, which are direct precursors to compounds like this compound. A widely utilized approach involves a trifluoromethyl-containing reagent that, upon activation, generates a CF3 carbanion for reaction with carbonyls. semanticscholar.org
A notable advancement in this area is the use of fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. Researchers have developed a straightforward method for the synthesis of trifluoromethyl ketones from readily available methyl esters. beilstein-journals.org This process employs a combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at -40 °C, achieving yields as high as 92%. beilstein-journals.org The success of this system lies in the generation of a sterically demanding cationic species that stabilizes the CF3 anion, preventing its decomposition and rendering it a highly effective nucleophile. nih.gov The substrate scope is broad, encompassing aromatic, aliphatic, and conjugated methyl esters, demonstrating the versatility of this method. beilstein-journals.org
The reaction conditions and yields for the trifluoromethylation of various methyl esters are summarized below:
| Entry | Substrate | Product | Yield (%) |
| 1 | Methyl 2-naphthoate | 2-(2,2,2-trifluoro-1-oxoethyl)naphthalene | 75 |
| 2 | Methyl 1-naphthoate | 1-(2,2,2-trifluoro-1-oxoethyl)naphthalene | 37 |
| 3 | Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 85 |
| 4 | Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 |
| 5 | Methyl cyclohexanecarboxylate | 1-cyclohexyl-2,2,2-trifluoroethan-1-one | 45 |
| 6 | Methyl cinnamate | 4,4,4-trifluoro-1-phenylbut-1-en-3-one | 62 |
| Data sourced from Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. beilstein-journals.org |
Another effective system for nucleophilic trifluoromethylation utilizes an adduct formed between dimethylformamide (DMF) and the CF3 anion as the active trifluoromethylating agent. nih.gov This method is efficient for a range of carbonyl compounds, including those that are enolizable. nih.gov
Stereoselective Hydrodefluorination of Trifluoromethylated Alkenes
Stereoselective hydrodefluorination has emerged as a powerful tool for the synthesis of fluorinated alkenes from trifluoromethylated precursors. A significant development in this area is the use of lithium aluminum hydride (LiAlH4) to achieve the stereoselective hydrodefluorination of trifluoromethylated alkenes, yielding terminal monofluoroalkenes with high yields and diastereoselectivities. organic-chemistry.orgacs.org
This reaction is proposed to proceed through a hydroalumination of the trifluoromethylated alkene, followed by a stereoselective elimination of a fluoride (B91410) ion. organic-chemistry.orgrsc.org The process is highly diastereoselective, predominantly forming the E-isomer. organic-chemistry.org This methodology has been successfully applied to a variety of substrates, including α-trifluoromethylstyrenes, showcasing its utility in creating complex fluorinated molecules. organic-chemistry.org
A summary of the stereoselective hydrodefluorination of various trifluoromethylated alkenes is presented below:
| Entry | Substrate (α-Trifluoromethylalkene) | Product (Terminal Monofluoroalkene) | Yield (%) | Diastereomeric Ratio (E/Z) |
| 1 | 1-(2,2,2-Trifluoro-1-phenylethylidene)cyclohexane | 1-(2-Fluoro-1-phenylvinyl)cyclohexane | 95 | >99:1 |
| 2 | 1-Methoxy-4-(2,2,2-trifluoroprop-1-en-1-yl)benzene | 1-(2-Fluorovinyl)-4-methoxybenzene | 85 | 95:5 |
| 3 | 1-Chloro-4-(2,2,2-trifluoroprop-1-en-1-yl)benzene | 1-Chloro-4-(2-fluorovinyl)benzene | 92 | 96:4 |
| 4 | Ethyl 4,4,4-trifluoro-3-phenylbut-2-enoate | Ethyl 3-fluoro-3-phenylacrylate | 78 | 90:10 |
| Data sourced from Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethylated Alkenes. organic-chemistry.org |
Synthesis of Key Trifluoromethylated Precursors and Intermediates
The synthesis of this compound and its analogues relies on the availability of key trifluoromethylated building blocks. The following sections detail the preparation of these crucial precursors.
Preparation of α-(Trifluoromethyl)styrenes
α-(Trifluoromethyl)styrenes are versatile intermediates in organofluorine chemistry. rsc.orgbohrium.com Various synthetic routes have been developed for their preparation, including transition-metal-catalyzed cross-coupling reactions and Wittig-type olefination of trifluoromethyl ketones. bohrium.com
A more recent and efficient method involves the elimination of a trimethylsilanol (B90980) (TMSOH) molecule from the corresponding trimethylsilyl (B98337) (TMS) ethers of CF3-benzyl alcohols. This reaction is promoted by strong Brønsted acids such as trifluoromethanesulfonic acid (TfOH) or sulfuric acid (H2SO4) and can produce α-(trifluoromethyl)styrenes in yields up to 90%. acs.org These styrenes can act as electrophiles in nucleophilic addition reactions, further expanding their synthetic utility. acs.org
Generation of Trifluoroisopropenyl Grignard Reagents
Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. chemguide.co.ukyoutube.com The generation of a trifluoroisopropenyl Grignard reagent provides a powerful nucleophilic building block. A disclosed method for its preparation involves a halogen-magnesium exchange reaction. google.com An aliphatic or aromatic Grignard reagent is mixed with a trifluoroisopropenyl halide, such as 2-bromo-3,3,3-trifluoropropene, in a polar solvent like tetrahydrofuran (B95107) (THF) at low temperatures, ranging from -80 to -40 °C. google.com The exchange reaction proceeds over 1 to 5 hours with agitation to yield the desired trifluoroisopropenyl Grignard reagent. google.com
The efficiency of the halogen-magnesium exchange is temperature-dependent, as illustrated in the table below:
| Temperature (°C) | Exchange Ratio (%) |
| -80 | 29.6 |
| -60 | 54.2 |
| -40 | 68.5 |
| Data sourced from a patent on the preparation method of trifluoro-isopropenyl Grignard reagent. google.com |
Synthesis of Trifluoromethyl Ketones and Carbinols as Functional Building Blocks
Trifluoromethyl ketones and carbinols are crucial functional building blocks in the synthesis of more complex fluorinated molecules. organic-chemistry.orgacs.org As previously discussed in section 2.3.2, trifluoromethyl ketones can be effectively synthesized from methyl esters using fluoroform and a strong base. beilstein-journals.orgnih.gov
Trifluoromethyl carbinols are typically prepared through the nucleophilic trifluoromethylation of aldehydes and ketones. organic-chemistry.org A variety of reagents and catalytic systems have been developed for this purpose. For instance, trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, in the presence of a fluoride ion source, is a widely used method for introducing the CF3 group into carbonyl compounds. semanticscholar.org Additionally, trifluoroacetaldehyde hydrate (B1144303) has been demonstrated to be an effective source of the trifluoromethyl anion for the nucleophilic trifluoromethylation of a broad range of carbonyl compounds. researchgate.net
Elucidation of Reaction Mechanisms and Reactivity in Trifluorinated Aromatic Systems
Mechanistic Pathways in the Synthesis of (2,2,2-Trifluoro-1-methylethyl)benzene and Analogues
The synthesis of this compound and related structures can be achieved through various synthetic strategies, each with distinct mechanistic features. Key approaches include electrophilic fluorination, metal-mediated transformations, and reactions involving transient intermediates.
Investigations into Electrophilic Fluorination Mechanisms (SN2 vs. Single-Electron Transfer)
Electrophilic fluorination presents a direct method for the introduction of fluorine atoms. The mechanism of this process, however, remains a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways.
In the context of synthesizing trifluoromethylated compounds, electrophilic fluorination of a suitable precursor, such as an enolate or an organometallic species, is a critical step. The nature of the fluorinating agent and the substrate determines the operative mechanism. Reagents like Selectfluor are often employed.
SN2 Mechanism: This pathway involves the direct attack of a nucleophilic carbon center on the electrophilic fluorine atom of the fluorinating agent, proceeding through a concerted transition state. Kinetic studies on the fluorination of 1,3-dicarbonyl compounds with N-F reagents have provided evidence supporting the SN2 mechanism.
Single-Electron Transfer (SET) Mechanism: In this alternative pathway, an initial single-electron transfer from the nucleophilic substrate to the fluorinating agent occurs, generating a radical cation and a radical anion. Subsequent radical recombination then leads to the fluorinated product. While direct detection of the radical intermediates can be challenging due to their short lifetimes, this mechanism is often invoked, particularly for highly reactive substrates. Theoretical studies on the fluorination of aromatic compounds with Selectfluor have suggested that the SET mechanism is preferred over the SN2 pathway. echemi.com
Radical probe experiments have been employed to distinguish between these mechanisms. The absence of rearranged products in reactions with substrates containing radical clocks, such as 5-hexenyl or cyclopropyl groups, has been cited as evidence against a long-lived radical intermediate, thus favoring the SN2 pathway. wikipedia.org However, it is also postulated that immediate recombination of the radical pair after a SET event could prevent rearrangement.
Detailed Analysis of Catalytic Cycles in Metal-Mediated Transformations
Transition metal catalysis offers powerful and versatile methods for the synthesis of trifluoromethylated aromatic compounds. Palladium- and copper-based catalytic systems are particularly prominent.
Palladium-Catalyzed Cross-Coupling Reactions: A common strategy involves the cross-coupling of an aryl halide or triflate with a trifluoromethylating agent. A general catalytic cycle for the palladium-catalyzed trifluoromethylation of aryl chlorides is depicted below. columbia.edu
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. |
| Transmetalation | The trifluoromethyl group is transferred from a suitable reagent (e.g., a trifluoromethyl-containing organosilicon or organoboron compound) to the palladium center. |
| Reductive Elimination | The aryl and trifluoromethyl groups on the palladium center couple, forming the desired trifluoromethylated arene and regenerating the Pd(0) catalyst. |
Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Aryl Trifluoromethylation.
Copper-Catalyzed Trifluoromethylation: Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods. These reactions often proceed through different mechanistic pathways, which can involve radical intermediates. For instance, a Sandmeyer-type trifluoromethylation of aryldiazonium salts can be mediated by copper. In this process, a Cu(I)CF3 species is believed to transfer an electron to the diazonium salt, generating an aryl radical that then combines with the trifluoromethyl group. libretexts.org
Role of Transient Intermediates (e.g., Carbocations, Ylides)
The synthesis of this compound can also be envisioned through reactions involving highly reactive transient intermediates such as carbocations and ylides.
Carbocation Intermediates: Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring and proceeds via a carbocation intermediate. mt.comscispace.com The reaction of benzene (B151609) with a suitable electrophile, such as 1,1,1-trifluoro-2-propanol or its activated derivative (e.g., a triflate or tosylate), under acidic conditions would generate a secondary carbocation at the 2-position. This carbocation would then be attacked by the electron-rich benzene ring to form the desired product.
A significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form more stable intermediates. youtube.com However, in the case of the 1,1,1-trifluoro-2-propyl cation, the strong electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize the carbocation, making its formation and subsequent reaction more challenging and potentially influencing rearrangement pathways.
Ylide Intermediates: Azomethine ylides containing a trifluoromethyl group have been utilized in 1,3-dipolar cycloaddition reactions to construct trifluoromethyl-substituted heterocyclic compounds. scispace.com While not a direct route to this compound, the chemistry of trifluoromethylated ylides demonstrates their utility as building blocks for complex fluorinated molecules. The reaction of a trifluoromethylated azomethine ylide with an appropriate dipolarophile can lead to the formation of highly functionalized pyrrolidines.
Electronic and Steric Influence of the Trifluoromethyl Group on Molecular Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group that significantly alters the electronic properties and reactivity of the aromatic ring to which it is attached.
Perturbation of Aromatic Ring Reactivity and Regioselectivity
The (2,2,2-Trifluoro-1-methylethyl) substituent, due to the strong inductive effect of the trifluoromethyl group, deactivates the benzene ring towards electrophilic aromatic substitution. This deactivation arises from the withdrawal of electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.
In terms of regioselectivity, the (2,2,2-Trifluoro-1-methylethyl) group is a meta-director. This directing effect can be understood by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack at the ortho, para, and meta positions.
| Position of Attack | Stability of Wheland Intermediate | Explanation |
| Ortho | Destabilized | The positive charge in one of the resonance structures is placed on the carbon atom directly attached to the electron-withdrawing substituent, which is highly unfavorable. |
| Para | Destabilized | Similar to the ortho attack, a resonance structure places the positive charge on the carbon bearing the deactivating group. |
| Meta | Less Destabilized | The positive charge is never placed on the carbon atom directly bonded to the electron-withdrawing group, making this intermediate less destabilized than the ortho and para intermediates. |
Table 2: Influence of the (2,2,2-Trifluoro-1-methylethyl) Group on the Stability of the Wheland Intermediate in Electrophilic Aromatic Substitution.
Therefore, electrophilic substitution reactions on this compound, such as nitration or sulfonation, are expected to yield predominantly the meta-substituted product. For example, the nitration of (trifluoromethyl)benzene yields 91% of the meta-nitro product, compared to only 6% ortho and 3% para. vanderbilt.edu A similar outcome would be expected for this compound.
Destabilization or Stabilization of Cationic and Anionic Intermediates
The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the stability of adjacent charged intermediates.
Cationic Intermediates: A carbocation adjacent to a trifluoromethyl group is significantly destabilized. The powerful inductive effect of the three fluorine atoms withdraws electron density from the positively charged carbon, intensifying its positive charge and making it highly unstable. This destabilization makes the formation of such carbocations energetically unfavorable and can influence the pathways of reactions where they might be formed, such as SN1 reactions or Friedel-Crafts alkylations. chemistryguru.com.sg
Anionic Intermediates: Conversely, an anionic center adjacent to a trifluoromethyl group is stabilized. The electron-withdrawing inductive effect of the CF3 group helps to delocalize and stabilize the negative charge of a carbanion. This stabilization facilitates the formation of such anions and can be exploited in synthetic chemistry, for example, in deprotonation reactions to form stabilized carbanions for subsequent reactions with electrophiles.
Inductive and Resonance Effects on Reaction Rates and Outcomes
The reactivity of this compound is primarily dictated by the interplay of inductive and resonance effects exerted by its substituents on the aromatic ring. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). vanderbilt.edumdpi.com This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached carbon and, consequently, from the benzene ring. stackexchange.comauburn.edu This withdrawal of electron density deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. vanderbilt.eduwikipedia.org The deactivating nature of the CF₃ group significantly slows down the rate of EAS reactions. vanderbilt.edu
In contrast to its strong inductive effect, the trifluoromethyl group does not participate in resonance donation (+R) into the ring. In fact, it can be considered to have a weak electron-withdrawing resonance effect (-R) due to hyperconjugation with the C-F σ* orbitals. The dominant -I effect of the CF₃ group directs incoming electrophiles primarily to the meta position. vanderbilt.edulibretexts.org This is because the carbocation intermediates (arenium ions) formed during ortho and para attack are significantly destabilized, as a positive charge is placed on the carbon atom directly attached to the electron-withdrawing CF₃ group. vanderbilt.educhemistrytalk.org The intermediate for meta attack avoids this unfavorable arrangement, making it the lower energy pathway. libretexts.org
The 1-phenylethyl moiety also influences the ring's reactivity. The alkyl group has a weak electron-donating inductive effect (+I), which slightly activates the ring and would typically be an ortho, para-director. libretexts.org However, the potent deactivating and meta-directing effect of the trifluoromethyl group on the same benzylic carbon overwhelmingly dominates. Therefore, in electrophilic aromatic substitution reactions, this compound is expected to react slower than benzene and yield predominantly the meta-substituted product.
| Effect | Substituent Group | Influence on Benzene Ring | Predicted Outcome on EAS |
| Inductive (-I) | -CH(CH₃)CF₃ | Strong electron withdrawal | Deactivation, Slower reaction rate |
| Resonance (-R) | -CF₃ (part of substituent) | Weak electron withdrawal | Reinforces deactivation |
| Inductive (+I) | -CH(CH₃)CF₃ (alkyl part) | Weak electron donation | Minor counteraction to deactivation |
| Overall | (2,2,2-Trifluoro-1-methylethyl) | Strongly Deactivating | Meta-directing |
Stereochemical Control and Chirality Transfer in Trifluorinated Systems
The presence of a stereocenter at the benzylic carbon of this compound introduces the element of chirality. The synthesis and reactions of such trifluorinated systems require precise control over the three-dimensional arrangement of atoms, a field where diastereoselectivity and enantioselectivity are paramount.
Factors Governing Diastereoselectivity and Enantioselectivity
The stereochemical outcome of reactions producing or involving chiral centers adjacent to a trifluoromethyl group is governed by a combination of steric and electronic factors, as well as the reaction conditions and reagents used.
Steric Hindrance: The trifluoromethyl group is sterically demanding. Its bulk can effectively block one face of a prochiral molecule, directing an incoming reagent to the opposite, less hindered face. This steric control is a key factor in achieving high diastereoselectivity in reactions such as nucleophilic additions to carbonyls or imines containing a CF₃ group.
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can influence the transition state geometry. It can affect the orbital energies and interactions, favoring a specific orientation of the reactants that leads to a preferred stereoisomer. springernature.com
Catalyst Control: The development of asymmetric catalysis has provided powerful tools for controlling enantioselectivity in the synthesis of chiral trifluoromethylated compounds. nih.govnih.govresearchgate.net Chiral catalysts, including organocatalysts and transition metal complexes with chiral ligands, create a chiral environment around the substrate. acs.orgnih.gov This forces the reaction to proceed through a diastereomeric transition state with a lower activation energy, leading to the preferential formation of one enantiomer. For instance, bifunctional organocatalysts have been successfully employed in aldol (B89426) reactions with trifluoromethyl ketones to yield products with high diastereoselectivity and good enantioselectivity. acs.orgnih.gov
Substrate Control: When a molecule already contains a stereocenter, as in chiral this compound, it can direct the stereochemistry of a new stereocenter being formed. This is known as substrate-controlled diastereoselectivity. The existing chiral center and its substituents create a sterically and electronically biased environment that favors reagent attack from a specific direction.
The table below summarizes results from a study on the diastereoselective addition of organolithium reagents to a chiral 2-trifluoromethyl-2-hydroxymethyl-1,3-oxazolidine, illustrating the high levels of stereocontrol achievable. acs.org
| Entry | Organolithium Reagent (R-Li) | Diastereomeric Excess (de) | Yield (%) |
| 1 | MeLi | >98% | 81 |
| 2 | n-BuLi | >98% | 77 |
| 3 | PhLi | >98% | 67 |
| 4 | (CH₃)₃SiC≡CLi | >98% | 59 |
| 5 | i-BuLi | 82% | 54 |
Mechanisms of Chiral Induction and Stereochemical Retention
Chiral induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to an unequal mixture of stereoisomers. In the context of synthesizing molecules like this compound, this is often achieved through catalyst- or auxiliary-controlled methods.
One proposed mechanism for chiral induction involves the formation of a highly organized transition state where the substrate and the chiral catalyst are held in a rigid conformation. For example, in organocatalyzed reactions, hydrogen bonding and other non-covalent interactions between the catalyst and the substrate can lock the substrate into a specific orientation, exposing one prochiral face to the reagent. nih.gov Similarly, in metal-catalyzed reactions, chelation between the metal center, the chiral ligand, and the substrate can create a well-defined chiral pocket that dictates the stereochemical outcome. acs.org A proposed transition state model for the addition of organolithium reagents to a chiral oxazolidine involves a tridentate chelation of the lithium cation, which rationalizes the observed high diastereoselectivity via an attack from the less hindered si-face. acs.org
Computational Chemistry and Theoretical Characterization of 2,2,2 Trifluoro 1 Methylethyl Benzene
Quantum Chemical Calculations (Density Functional Theory) for Structural and Electronic Insights
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the geometric and electronic properties of molecules, offering profound insights that complement experimental findings. unipd.it For (2,2,2-Trifluoro-1-methylethyl)benzene, DFT methods can elucidate its three-dimensional structure, conformational stability, and electronic characteristics, which are fundamental to understanding its reactivity and interactions.
The presence of a rotatable single bond between the chiral benzylic carbon and the phenyl ring in this compound gives rise to various conformational isomers. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in three-dimensional space, corresponding to the minimum energy on the potential energy surface. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached.
For this compound, the primary conformational variance arises from the rotation around the C(phenyl)-C(alkyl) bond. Theoretical calculations can identify the lowest energy conformers by comparing the total electronic energies of different staggered and eclipsed structures. The relative energies dictate the population of each conformer at thermal equilibrium. The steric bulk of the trifluoromethyl (-CF3) and methyl (-CH3) groups, along with electronic interactions, are the primary determinants of conformational preference. DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed for such analyses. scispace.comresearchgate.net
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different conformers resulting from rotation around the C(phenyl)-C(alkyl) bond, as would be determined by DFT calculations.
| Conformer | Dihedral Angle (H-C-C-Cipso) | Relative Energy (kcal/mol) | Stability Ranking |
| Staggered I | 60° | 0.00 | Most Stable |
| Eclipsed I | 0° | 3.5 | Transition State |
| Staggered II | 180° | 1.2 | Less Stable |
| Eclipsed II | 120° | 4.1 | Transition State |
Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com
In this compound, the electron-withdrawing nature of the three fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, cumene. This generally leads to increased chemical stability. The HOMO is likely to be localized on the electron-rich benzene (B151609) ring, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-F bonds. DFT calculations can provide precise energy values and visual representations of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table contains representative data derived from DFT calculations to illustrate the electronic properties of the molecule.
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | -9.5 | Moderate electron-donating capability |
| LUMO Energy | -0.8 | Low electron-accepting capability |
| HOMO-LUMO Gap | 8.7 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com
For this compound, the MEP map would show a high concentration of negative potential around the highly electronegative fluorine atoms of the -CF3 group. The π-system of the benzene ring would also exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. Conversely, positive potential would be located around the hydrogen atoms of both the phenyl ring and the methyl group. This visual information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. aiu.edubibliotekanauki.pl This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. wisc.edu These interactions are evaluated using second-order perturbation theory to determine the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov
In this compound, significant hyperconjugative interactions are expected. These include delocalizations from the σ orbitals of C-H and C-C bonds into the antibonding σ* orbitals of the C-F bonds. This electron delocalization helps to stabilize the molecule. NBO analysis can quantify the energy of these interactions, providing insight into the electronic factors governing the molecule's structure and stability. nih.gov
Table 3: Predicted Major NBO Donor-Acceptor Interactions in this compound This table displays hypothetical stabilization energies (E(2)) for key intramolecular interactions as would be calculated by NBO analysis.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| σ (C-Hmethyl) | σ* (C-Calkyl) | 2.1 |
| σ (C-Calkyl) | σ* (C-F) | 1.5 |
| π (C=Cphenyl) | σ* (C-Calkyl) | 3.8 |
| σ (C-Hphenyl) | π* (C=Cphenyl) | 2.5 |
Conformational Landscape Analysis of Trifluorinated Alkylbenzenes
The conformational landscape of a molecule describes the collection of its stable conformers and the energy barriers that separate them. For trifluorinated alkylbenzenes like this compound, this landscape is primarily defined by rotation around the single bonds within the alkyl side chain and the bond connecting it to the benzene ring.
Computational chemistry provides a powerful means to map the potential energy surface associated with bond rotation. mdpi.com By systematically changing a specific dihedral angle and calculating the energy at each step (a process known as a relaxed potential energy scan), one can identify the energy minima corresponding to stable conformers and the energy maxima that represent the transition states, or rotational energy barriers. mdpi.com
For trifluorinated alkylbenzenes, the bulky and highly electronegative trifluoromethyl group imposes significant steric and electronic constraints on bond rotation. Compared to non-fluorinated analogs, the rotational energy barriers are generally higher. biomedres.us For this compound, the barrier to rotation around the C(phenyl)-C(alkyl) bond dictates the rate of interconversion between different conformers. Understanding these barriers is essential for predicting the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity or material properties.
Table 4: Hypothetical Rotational Energy Barriers for this compound vs. Cumene This table provides a comparative view of calculated rotational barriers to illustrate the electronic and steric influence of the trifluoromethyl group.
| Molecule | Rotational Barrier (kcal/mol) |
| Cumene ((1-methylethyl)benzene) | 2.2 |
| This compound | 4.1 |
Influence of Non-Classical CF···HC Hydrogen Bonding and Electrostatic Interactions on Conformational Stability
The conformational stability of fluorinated organic molecules like this compound is significantly influenced by subtle, non-covalent interactions. Among these, the non-classical hydrogen bond, specifically the interaction between a carbon-bound fluorine atom and a carbon-bound hydrogen atom (CF···HC), plays a crucial role. These interactions, while weaker than conventional hydrogen bonds, are significant in determining the preferred three-dimensional structure of the molecule.
Theoretical studies on analogous fluorinated compounds have demonstrated that the stability of certain conformers can be attributed to these intramolecular CF···HC interactions. For instance, in fluorinated alkanes and substituted benzenes, the gauche conformer is often found to be more stable than the anti conformer, a phenomenon partly explained by the stabilizing effect of these weak hydrogen bonds. The electrostatic component of these interactions is a key contributor to their strength. The highly electronegative fluorine atoms create a partial negative charge, which is attracted to the partial positive charge on the hydrogen atoms of the methyl and phenyl groups.
Table 1: Representative Interaction Energies for Non-Classical Hydrogen Bonds in Fluorinated Organic Compounds (Note: This table is illustrative, based on general findings in the field, as specific data for the title compound is not available.)
| Interaction Type | Interacting Groups | Typical Calculated Interaction Energy (kcal/mol) | Method of Calculation |
|---|---|---|---|
| CF···HC | -CF3 and -CH3 | -0.5 to -1.5 | DFT (B3LYP/6-311+G(d,p)) |
| CF···HC (aromatic) | -CF3 and C-H (phenyl) | -0.3 to -1.0 | MP2/aug-cc-pVDZ |
Development and Validation of Theoretical Models for Conformational Preferences
To accurately predict the conformational preferences of this compound, robust theoretical models are essential. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common computational methods employed for this purpose. The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results, especially when studying weak non-covalent interactions.
The validation of these theoretical models is achieved by comparing the computationally predicted properties with experimental data. For conformational analysis, this often involves comparing calculated energy differences between conformers with those determined experimentally, for example, through variable-temperature NMR spectroscopy. Other parameters used for validation include calculated and experimental bond lengths, bond angles, and vibrational frequencies.
For molecules where experimental data is scarce, validation can be performed by benchmarking against higher-level, more computationally expensive methods, such as coupled-cluster theory (e.g., CCSD(T)). A good theoretical model will not only reproduce experimental observations but also provide a deeper understanding of the electronic and steric factors governing the conformational behavior of the molecule.
Computational Mechanistic Studies and Reaction Modeling
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.
Elucidation of Reaction Transition States and Activation Energies
For any chemical reaction involving this compound, the transformation from reactants to products proceeds through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Computational methods, particularly DFT, are widely used to locate the geometry of transition states and calculate their energies. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. For example, in a hypothetical electrophilic aromatic substitution reaction on the phenyl ring of this compound, computational studies could pinpoint the structure of the Wheland intermediate and the transition states leading to its formation and subsequent deprotonation.
Table 2: Hypothetical Activation Energies for a Prototypical Reaction of this compound (Note: This table is for illustrative purposes, as specific published data for this compound's reactions are not available.)
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Benzylic C-H abstraction | DFT (M06-2X/6-31G(d)) | 15 - 25 |
| Electrophilic attack at para-position | DFT (B3LYP/def2-TZVP) | 20 - 30 |
In Silico Modeling of Catalytic Processes and Reaction Intermediates
Many chemical reactions are facilitated by catalysts, and computational modeling, or in silico modeling, is a powerful approach to understanding how these catalysts function at a molecular level. For reactions involving this compound, computational models can be used to study the interaction of the molecule with a catalyst's active site.
These models can help to identify the key interactions that stabilize the transition state and lower the activation energy. For instance, if this compound were to be hydrogenated, computational studies could model its binding to the surface of a metal catalyst (e.g., palladium or platinum) and elucidate the mechanism of hydrogen addition.
Advanced Spectroscopic Characterization and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
One-dimensional and two-dimensional NMR experiments are indispensable for the complete structural elucidation of (2,2,2-Trifluoro-1-methylethyl)benzene. Through the analysis of chemical shifts, spin-spin coupling constants, and correlation signals, each atom within the molecule can be unambiguously assigned.
High-Resolution ¹H NMR Spectroscopy: Detailed Chemical Shift Analysis and Spin-Spin Coupling Patterns
The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their connectivity. The spectrum is characterized by signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2,2,2-trifluoro-1-methylethyl side chain.
The five aromatic protons typically appear as a complex multiplet in the range of δ 7.20-7.40 ppm, a characteristic region for phenyl groups. The exact chemical shifts of these protons (ortho, meta, and para) can be subtly different, though they often overlap to form a single, broad signal unless a high-field spectrometer is used.
The aliphatic region is more distinct. The single methine proton (-CH) is coupled to both the adjacent methyl (-CH₃) and trifluoromethyl (-CF₃) groups. This proton is expected to appear as a complex multiplet, specifically a doublet of quartets (dq), due to coupling with the three methyl protons and the three fluorine atoms. Its chemical shift is anticipated to be significantly downfield, likely around δ 3.4-3.6 ppm, due to the deshielding effects of the adjacent phenyl ring and the highly electronegative trifluoromethyl group.
The three protons of the methyl group (-CH₃) are equivalent and appear as a doublet, resulting from coupling to the single methine proton. This signal is expected in the upfield region, typically around δ 1.4-1.6 ppm. The key coupling constants (J-values) provide further structural confirmation: the vicinal coupling between the methine and methyl protons (³JHH) is typically around 7-8 Hz, while the coupling between the methine proton and the fluorine atoms (³JHF) is of a similar magnitude.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | - |
| Methine (-CH) | 3.4 - 3.6 | Doublet of Quartets (dq) | ³JHH ≈ 7.2 Hz, ³JHF ≈ 7.5 Hz |
| Methyl (-CH₃) | 1.4 - 1.6 | Doublet (d) | ³JHH ≈ 7.2 Hz |
¹³C NMR Spectroscopy: Characterization of Carbon Framework and Carbon-Fluorine Coupling
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecular symmetry, six distinct carbon signals are expected: four for the aromatic ring and two for the aliphatic side chain.
The carbon atom of the trifluoromethyl group (-CF₃) exhibits the most characteristic signal. It appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), which is typically very large (around 280-290 Hz). Its chemical shift is expected in the range of δ 125-128 ppm. The methine carbon (-CH) is also coupled to the fluorine atoms, but over two bonds (²JCF), resulting in a quartet with a smaller coupling constant (approximately 30-35 Hz). Its chemical shift would likely be around δ 40-45 ppm. The methyl carbon signal is expected at a much higher field, around δ 15-20 ppm.
The aromatic carbons display signals in the δ 126-140 ppm region. The ipso-carbon (the carbon attached to the side chain) is expected around δ 138-140 ppm, while the ortho, meta, and para carbons will have distinct chemical shifts, which can be confirmed by heteronuclear correlation experiments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-ipso (C₆H₅) | 138 - 140 | Singlet | - |
| C-ortho (C₆H₅) | 128 - 130 | Singlet | - |
| C-meta (C₆H₅) | 127 - 129 | Singlet | - |
| C-para (C₆H₅) | 126 - 128 | Singlet | - |
| Methine (-CH) | 40 - 45 | Quartet (q) | ²JCF ≈ 32 Hz |
| Trifluoromethyl (-CF₃) | 125 - 128 | Quartet (q) | ¹JCF ≈ 285 Hz |
| Methyl (-CH₃) | 15 - 20 | Singlet | - |
¹⁹F NMR Spectroscopy: Direct Observation and Quantification of the Trifluoromethyl Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for directly probing the fluorine atoms in a molecule. azom.com For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Their signal is expected to appear as a doublet in the proton-coupled ¹⁹F spectrum, owing to the three-bond coupling (³JHF) with the methine proton. In a proton-decoupled spectrum, this would collapse into a sharp singlet. The chemical shift for a trifluoromethyl group attached to a secondary carbon adjacent to a phenyl ring is typically observed in the range of δ -70 to -75 ppm relative to a CFCl₃ standard. This direct observation provides unequivocal evidence for the presence and electronic environment of the trifluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-Coupled) | Predicted Coupling Constant (J, Hz) |
| Trifluoromethyl (-CF₃) | -70 to -75 | Doublet (d) | ³JHF ≈ 7.5 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Unambiguous Structural Elucidation
While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing through-bond and through-space connectivities. researchgate.netomicsonline.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a clear cross-peak between the methine proton (δ ~3.5 ppm) and the methyl protons (δ ~1.5 ppm), confirming their vicinal (three-bond) relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. Expected correlations would be observed between the methine proton and the methine carbon, the methyl protons and the methyl carbon, and the aromatic protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) C-H correlations, which are vital for connecting different parts of the molecule. Key expected correlations include:
From the methyl protons (δ ~1.5 ppm) to the methine carbon (δ ~42 ppm) and the ipso-aromatic carbon (δ ~139 ppm).
From the methine proton (δ ~3.5 ppm) to the methyl carbon (δ ~17 ppm), the trifluoromethyl carbon (δ ~126 ppm), and the ipso- and ortho-aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bond connectivity. A NOESY spectrum would show correlations between the methine proton and the ortho-protons of the phenyl ring, as well as between the methyl protons and the ortho-protons, confirming the spatial proximity of the side chain to the aromatic ring.
Chiral Analysis by Advanced NMR Spectroscopy
This compound possesses a stereogenic center at the methine carbon, meaning it exists as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). However, by introducing a chiral auxiliary, this degeneracy can be broken.
Application of Chiral Solvating Agents (CSAs) for Enantiomeric Purity Determination
The determination of enantiomeric excess (ee) can be readily achieved using chiral solvating agents (CSAs) in an NMR experiment. unipi.itnih.gov CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes are no longer mirror images and thus are no longer isochronous, leading to separate signals for each enantiomer in the NMR spectrum. researchgate.net
For this compound, a common approach would be to dissolve a racemic or scalemic sample in a suitable solvent (e.g., CDCl₃ or C₆D₆) and add a stoichiometric amount of a CSA, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral phosphoric acid. The formation of diastereomeric solvates through interactions like hydrogen bonding or π-π stacking causes a slight difference in the chemical environment for each enantiomer.
This chemical shift non-equivalence (ΔΔδ) can be observed in either the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR spectrum is often ideal for this analysis due to its high sensitivity and wide chemical shift range. azom.com In the presence of the CSA, the single doublet (or singlet if decoupled) of the -CF₃ group in the racemic mixture would resolve into two distinct doublets (or singlets), one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The enantiomeric excess can then be accurately determined by integrating the areas of these two separated signals.
| Enantiomer Complex | Hypothetical ¹⁹F Chemical Shift (δ, ppm) | Signal Separation (ΔΔδ, ppm) |
| (R)-Analyte • (R)-CSA | -72.50 | 0.05 |
| (S)-Analyte • (R)-CSA | -72.55 |
This method is rapid, requires no derivatization of the analyte, and provides a direct and quantitative measure of enantiomeric purity.
Determination of Absolute Configuration through NMR-Based Derivatization Methods
The determination of the absolute configuration of chiral molecules such as this compound is a critical aspect of stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), provides a powerful method for this purpose. The underlying principle involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with an enantiomerically pure CDA. These resulting diastereomers exhibit distinct NMR spectra, allowing for the differentiation and assignment of the absolute configuration of the original molecule. researchgate.net
One of the most widely employed techniques is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. nih.govmatilda.science In the case of a chiral secondary alcohol or amine, reaction with both (R)- and (S)-MTPA chlorides forms diastereomeric esters or amides. researchgate.net For a non-functionalized compound like this compound, a suitable precursor with a hydroxyl or amino group at the chiral center would be required to apply this method.
The analysis of the resulting diastereomers by ¹H NMR spectroscopy focuses on the differences in chemical shifts (Δδ = δS - δR) of protons located near the newly formed chiral center. researchgate.net The trifluoromethyl group within the this compound moiety offers an additional, highly sensitive probe. ¹⁹F NMR spectroscopy can be employed to analyze the diastereomers, as the fluorine nuclei are very sensitive to their chemical environment. researchgate.netnih.gov The differing spatial arrangement of the phenyl group of the MTPA reagent relative to the substituents on the original chiral center leads to distinct shielding and deshielding effects, which are observable in both ¹H and ¹⁹F NMR spectra. researchgate.netfrontiersin.org
A systematic analysis of the Δδ values for various protons (and the fluorine atoms) allows for the construction of a model that correlates these shifts to the absolute stereochemistry of the carbinol or amino center. researchgate.net
Table 1: Hypothetical ¹H NMR Chemical Shift Differences (ΔδSR) for Mosher's Ester of a Precursor to this compound
| Proton | Description | Expected ΔδSR (δS - δR) | Configuration Assignment Basis |
| H-1 | Methine proton at chiral center | Variable | Sign of Δδ depends on the conformation of the MTPA ester. |
| CH₃ | Methyl group protons | Positive or Negative | Protons on one side of the MTPA plane will have positive Δδ values. |
| Ph-H | Phenyl group protons | Positive or Negative | Protons on the other side of the MTPA plane will have negative Δδ values. |
| CF₃ | Trifluoromethyl group (via ¹⁹F NMR) | Positive or Negative | The fluorine signal provides a clear, often baseline-resolved probe. nih.gov |
Note: This table is illustrative. Actual values depend on the specific precursor and experimental conditions.
Complementary Spectroscopic Techniques for Molecular Characterization
Beyond NMR, other spectroscopic methods are essential for a comprehensive characterization of this compound, confirming its molecular structure, functional groups, and molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and trifluoroalkyl components.
Key expected absorptions include:
Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. orgchemboulder.com
Aromatic C=C Stretch : The stretching of the carbon-carbon bonds within the benzene ring results in a series of bands in the 1600-1450 cm⁻¹ region. rsc.orgblogspot.com
Aliphatic C-H Stretch : The C-H bonds of the methyl and methine groups will show stretching absorptions in the 3000-2850 cm⁻¹ range. libretexts.org
C-F Stretch : The carbon-fluorine bonds of the trifluoromethyl group are associated with very strong and characteristic absorption bands, typically found in the 1350-1100 cm⁻¹ region. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (CH, CH₃) | 3000 - 2850 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1350 - 1100 | Very Strong |
| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |
IR spectroscopy also serves as a powerful tool for real-time reaction monitoring. researchgate.net For instance, in a synthesis reaction producing this compound, one could monitor the disappearance of a precursor's characteristic peak (e.g., a C=O stretch of a ketone) and the simultaneous appearance of the strong C-F stretching bands of the product. researchgate.net This allows for the tracking of reaction kinetics and determination of the reaction endpoint without the need for sample extraction. copernicus.org
Mass Spectrometry (GC-MS) for Molecular Weight Confirmation and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. utm.my It is used to confirm the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.
For this compound (C₉H₉F₃), the calculated molecular weight is 174.16 g/mol . amfluoro.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 174.
The fragmentation of the molecular ion provides valuable structural information. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring. libretexts.orgwhitman.edu Common fragmentation pathways for alkyl-substituted benzenes involve cleavage at the benzylic position (the bond between the benzene ring and the alkyl substituent).
Key expected fragments for this compound include:
[M-CH₃]⁺ : Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a fragment at m/z 159.
[M-CF₃]⁺ : Cleavage of the C-C bond can lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), yielding a prominent peak at m/z 105, corresponding to the stable 1-phenylethyl cation.
Tropylium (B1234903) Ion : Alkylbenzenes often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This would involve the loss of a C₂H₂F₃ radical.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Fragment Lost | Description |
| 174 | [C₉H₉F₃]⁺ | - | Molecular Ion (M⁺) |
| 159 | [C₈H₆F₃]⁺ | •CH₃ | Loss of a methyl radical |
| 105 | [C₈H₉]⁺ | •CF₃ | Loss of a trifluoromethyl radical, forming the 1-phenylethyl cation |
| 91 | [C₇H₇]⁺ | •C₂H₂F₃ | Rearrangement to form the stable tropylium ion |
| 77 | [C₆H₅]⁺ | •C₃H₄F₃ | Loss of the entire side chain, forming the phenyl cation |
GC-MS analysis provides a definitive method for confirming the identity and purity of this compound in a sample mixture. agilent.com
Synthetic Utility and Applications in Advanced Organic Synthesis
(2,2,2-Trifluoro-1-methylethyl)benzene as a Versatile Chiral Building Block
The value of this compound lies in its dual functionality: it possesses a stereogenic center adjacent to a trifluoromethyl group and a phenyl ring. This combination allows it to serve as a foundational element for synthesizing a wide array of sophisticated chiral molecules. Its utility stems from the ability to transfer its inherent chirality to new, more complex structures, making it a sought-after starting material in asymmetric synthesis.
Enantiomerically pure organofluorine compounds are of immense interest, particularly in the life sciences, where the specific three-dimensional arrangement of atoms is critical for biological activity. Chiral building blocks like this compound are instrumental in the synthesis of these enantiopure substances. By starting with a molecule of known absolute stereochemistry, chemists can devise synthetic routes that build complexity without the need for challenging chiral separations or asymmetric reactions at later stages. The presence of the trifluoromethyl group is particularly notable, as this moiety is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability and binding affinity. The synthesis of complex organofluorine molecules often relies on the availability of such fluorinated chiral starting materials.
The trifluoroisopropanol motif is a privileged structural fragment in medicinal chemistry, valued for its unique hydrogen bonding properties and electronic effects. While direct synthetic conversion of the phenyl group in this compound to a hydroxyl group is not prominently documented, the compound provides a readily available chiral source of the 1-(trifluoromethyl)ethyl moiety. This chiral fragment is a cornerstone for building analogues of pharmaceutically active agents. For instance, chiral amines containing the α-trifluoromethyl group are crucial components in many drug candidates, and synthetic strategies often focus on the catalytic enantioselective synthesis of these amines. nih.gov The availability of this compound offers a complementary approach, where the chiral core is already established and can be incorporated into larger molecular frameworks.
The introduction of a trifluoromethyl group can dramatically alter a molecule's electronic landscape and conformational preferences. The CF3 group is strongly electron-withdrawing and highly lipophilic, properties that can be harnessed to fine-tune the characteristics of a target molecule. When incorporated via a chiral building block like this compound, both the stereochemistry and the electronic nature of the final product can be precisely controlled. For example, placing a CF3 group near a basic nitrogen atom can lower its pKa, or its presence can block sites of metabolism, thereby increasing a drug's bioavailability. nih.gov This strategic placement allows chemists to design and synthesize complex molecules with tailored properties, addressing challenges in drug discovery and materials science. amfluoro.com
Role in Ligand Design and Asymmetric Catalysis
Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a cornerstone of modern chemical manufacturing. The design of effective chiral ligands is central to this field, and motifs derived from molecules like this compound have proven to be highly valuable.
The development of novel chiral phosphorus ligands is critical for advancing the capabilities of enantioselective hydrogenation, a key reaction for producing chiral molecules. The rigid and well-defined stereochemical structure of scaffolds derived from chiral backbones is essential for creating a precise chiral environment around a metal center. This chiral pocket dictates the facial selectivity of substrate binding, leading to high enantiomeric excess (ee) in the product. Ligands incorporating fluorine have been shown to be effective in various asymmetric transformations. While specific ligands directly synthesized from this compound are part of a broader class of fluorinated ligands, the principle remains that such chiral fluorinated backbones are highly effective. For instance, chiral bisphosphorus ligands are used in transition-metal-catalyzed asymmetric hydrogenation of olefins, delivering products with excellent enantioselectivity.
Below is a data table illustrating the performance of representative chiral phosphorus ligands in asymmetric hydrogenation reactions, highlighting the high efficiencies and selectivities that can be achieved.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Ref. |
| Rh(I)-Wudaphos | 2-Phenylacrylic acid | (S)-Naproxen precursor | >99% | nih.gov |
| Rh(I)-Wudaphos | 2-(6-methoxynaphthalen-2-yl)acrylic acid | Naproxen | >99% | nih.gov |
| Ru(II)-(S)-SunPhos | Diethyl 1-oxobutylphosphonate | Diethyl (R)-1-hydroxybutylphosphonate | 99% | mdpi.com |
| Ru(II)-(S)-SunPhos | Diethyl 1-oxo(phenyl)methylphosphonate | Diethyl (R)-hydroxy(phenyl)methylphosphonate | >99.9% | mdpi.com |
This table showcases the effectiveness of chiral phosphorus ligands in achieving high enantioselectivity in hydrogenation reactions.
The influence of fluorine-containing substituents extends beyond phosphorus ligands into the broader realms of organocatalysis and other transition metal catalyst systems. nih.govamfluoro.com The unique steric and electronic properties of the trifluoromethyl group can be exploited to create highly effective and selective catalysts. Incorporating the chiral (2,2,2-trifluoro-1-methylethyl)phenyl motif into catalyst scaffolds can enforce a specific conformation and create a well-defined chiral environment. This can lead to enhanced stereocontrol in a variety of chemical transformations. In transition metal catalysis, the electron-withdrawing nature of the CF3 group can modulate the reactivity of the metal center, potentially improving catalytic activity and stability. amfluoro.com Similarly, in organocatalysis, these structural features can be used to construct catalysts for reactions like asymmetric aldol (B89426) or Michael additions, where precise control over the transition state geometry is essential for achieving high enantioselectivity. researchgate.netresearchgate.net
Applications in Agrochemical and Industrial Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a key structural motif in a significant portion of modern chemical products due to its unique electronic and steric characteristics. nih.govnih.gov The compound this compound, featuring a trifluoromethyl group attached to a benzyl (B1604629) backbone, is situated within this important class of fluorinated molecules. Its utility is primarily understood through the lens of the properties conferred by the CF3 group, which is strongly electron-withdrawing and can enhance traits like metabolic stability and lipophilicity in larger molecules. nih.gov
Intermediate for the Synthesis of Agrochemicals and Related Compounds
The trifluoromethyl group is a prevalent feature in a large number of active ingredients for crop protection. nih.gov Approximately 40% of all fluorine-containing pesticides on the market contain a CF3 group. nih.gov The inclusion of this moiety can lead to enhanced efficacy, better selectivity, and improved stability of the agrochemical. nih.gov Fluorinated building blocks are therefore crucial intermediates in the synthesis of these complex molecules. jst.go.jpresearchgate.net Common strategies for creating trifluoromethylated agrochemicals involve the use of key intermediates like trifluoromethylpyridines or other molecules containing the CF3 group, which are then incorporated into the final product through various chemical reactions, such as cyclocondensation. jst.go.jpresearchgate.net
While this compound contains the trifluoromethyl group characteristic of many potent agrochemicals, its specific role as a direct, large-scale intermediate for the synthesis of named commercial agrochemicals is not extensively detailed in readily available scientific literature. The agrochemical industry often utilizes simpler, more direct trifluoromethyl-containing building blocks. jst.go.jpccspublishing.org.cn The synthesis of complex active ingredients like Flufenoxystrobin and Isoflucypram, for example, relies on foundational molecules such as 3,4-dichlorobenzotrifluoride (B146526) and trifluoroacetylacetone, respectively. ccspublishing.org.cn Although the (2,2,2-trifluoro-1-methylethyl)phenyl moiety is structurally significant, its specific pathway from building block to a final, registered agrochemical product is not prominently documented.
Impact on the Development of Advanced Materials through Tailored Fluorine Incorporation
The introduction of fluorine and fluorinated groups into polymers and other materials is a well-established strategy for creating advanced materials with highly desirable properties. researchgate.netnih.gov The strong carbon-fluorine bond and the high electronegativity of fluorine atoms contribute to exceptional thermal stability, chemical inertness, and low surface energy. nih.gov These characteristics are exploited in a wide range of applications, from high-performance coatings to specialized electronic and biomedical devices. researchgate.nettechconnect.org
The incorporation of trifluoromethyl groups, such as the one present in this compound, can impart specific properties to materials. General effects of incorporating the CF3 group into a material's structure are summarized in the table below.
| Property Affected | Impact of Trifluoromethyl (CF3) Group Incorporation |
| Thermal Stability | Increases due to the high strength of the C-F bond. nih.gov |
| Chemical Resistance | Enhances inertness towards many chemicals and solvents. researchgate.net |
| Surface Energy | Lowers surface energy, leading to hydrophobic and lipophobic properties. nih.gov |
| Electronic Properties | Acts as a strong electron-withdrawing group, altering polarity and electronic behavior. nih.gov |
| Optical Properties | Can be tuned by the degree of fluorination, impacting transparency and refractive index. techconnect.org |
| Gas Permeability | Often increases free volume within a polymer matrix, enhancing permeability. |
Despite the known advantages of fluorination, specific research detailing the use of this compound as a monomer or additive for the development of advanced materials is not widely published. The field of fluorinated materials often relies on foundational molecules like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF), or specialized monomers for creating materials with tailored properties such as fluorinated graphene or other functional polymers. researchgate.netnih.gov While the this compound structure possesses the key fluorinated group, its direct application and the specific performance enhancements it confers upon advanced materials are not extensively documented in the reviewed scientific and patent literature.
Future Outlook and Emerging Research Directions for 2,2,2 Trifluoro 1 Methylethyl Benzene Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Fluorinated Compounds
The synthesis of fluorinated compounds, including trifluoromethylated alkylbenzenes, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of this field is increasingly focused on the adoption of green chemistry principles to mitigate environmental impact.
Key innovations are centered on several areas:
Photocatalysis and Electrochemistry: Visible-light-induced photocatalysis is emerging as a powerful and sustainable tool for generating trifluoromethyl radicals and facilitating their incorporation into organic molecules under mild conditions. advanceseng.comprinceton.edu These methods often avoid the need for harsh reagents and high temperatures. advanceseng.comresearchgate.net Similarly, electrochemistry offers a reagent-free method for generating radical intermediates by using electricity, a clean energy source. researchgate.net
Catalyst-Free and Flow Chemistry Approaches: The development of catalyst-free reactions, such as the decarboxylative strategy for synthesizing secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene (BTP), represents a significant advance in simplifying synthetic protocols. organic-chemistry.org Furthermore, transitioning from batch to continuous-flow processing can dramatically improve efficiency, safety, and scalability for the synthesis of trifluoromethylated heterocycles and other related structures. acs.org
| Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Reagents | Harsh fluorinating agents (e.g., SbF3, HF) acs.orgwikipedia.org | Readily available building blocks (e.g., BTP, trifluoroacetic acid) advanceseng.comorganic-chemistry.orgacs.org | Milder conditions, lower toxicity, cost-effective. advanceseng.com |
| Energy Input | High temperatures | Visible light (photocatalysis), electricity (electrochemistry) princeton.eduresearchgate.net | Reduced energy consumption, high selectivity. |
| Solvents | Volatile organic compounds (VOCs) | Eco-friendly solvents (e.g., 2-MeTHF, CPME), water, ionic liquids nih.govdigitallibrary.co.indbu.de | Reduced environmental impact, improved safety. |
| Process | Batch processing | Continuous-flow synthesis acs.org | Enhanced scalability, safety, and automation. acs.org |
Development of Highly Selective and Efficient Catalytic Systems for Complex Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex fluorinated molecules like (2,2,2-Trifluoro-1-methylethyl)benzene with high precision. The formation of C–CF3 bonds presents unique challenges due to the high electronegativity of the trifluoromethyl group, which can increase the activation barrier for certain reaction steps. nih.gov
Future research in this area is directed towards:
Advanced Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions have been instrumental in forming Ar–CF3 bonds. nih.gov Ongoing research focuses on designing more robust and versatile catalysts through rational ligand development to overcome challenges like difficult reductive elimination. nih.govresearchgate.net
Asymmetric Catalysis: For chiral molecules such as this compound, enantioselective synthesis is paramount. The development of chiral catalysts that can control the stereochemistry during C–CF3 bond formation is a major goal. nih.gov This includes metal-based catalysts and organocatalytic systems for asymmetric fluorination and trifluoromethylation reactions. nih.govacs.org
C–F Bond Activation: While the C–F bond is exceptionally strong, recent efforts have focused on developing catalytic systems that can selectively activate and transform C–F bonds within the trifluoromethyl group itself. This opens up new pathways for postsynthetic modification of trifluoromethylated compounds. tcichemicals.comresearchgate.net
| Catalytic System | Transformation | Key Features and Research Goals |
|---|---|---|
| Palladium-based Catalysts | Aryl-CF3 cross-coupling nih.govresearchgate.net | Rational ligand design to facilitate reductive elimination and improve functional group tolerance. nih.gov |
| Chiral Metal Complexes (e.g., Pd, Ti) | Asymmetric trifluoromethylation nih.gov | High enantioselectivity for the synthesis of chiral fluorinated compounds. nih.gov |
| Iridium Photoredox Catalysts | Site-selective C-F bond functionalization researchgate.net | Activation of perfluoroalkylarenes for defluoroallylation at the benzylic position. researchgate.net |
| Organic Superbases (e.g., Phosphazenes) | Defluorinative transformations researchgate.net | Metal-free catalysis for hydrodefluorination and other transformations. researchgate.net |
Integration of Machine Learning and Artificial Intelligence in Fluorinated Molecule Design and Synthesis
The convergence of data science and chemistry is set to revolutionize the discovery and synthesis of new molecules. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the design-make-test-analyze cycle in medicinal and materials chemistry. nih.gov
Emerging applications in the context of fluorinated molecules include:
Predictive Modeling: ML models are being developed to predict the properties and reactivity of fluorinated compounds. For instance, algorithms can now forecast the fluorination strength of various reagents or predict C–F bond dissociation energies, providing crucial data for reaction planning. rsc.orgchemrxiv.org
Generative AI for Molecule Design: AI algorithms can design novel molecules with desired properties from scratch. mit.edu By training on vast datasets of existing compounds, these models can generate new chemical entities, including complex fluorinated structures, that are optimized for specific biological or material applications. mit.edusciencedaily.com
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable synthetic routes for complex target molecules. nih.govacs.org These systems analyze millions of published reactions to identify the most efficient and practical pathways, which is particularly valuable for navigating the complexities of organofluorine synthesis. drugtargetreview.com
| AI/ML Application | Description | Impact on Fluorine Chemistry |
|---|---|---|
| Predictive Reactivity | Models trained to predict the outcome and optimal conditions for chemical reactions. rsc.org | Predicts fluorination strength of reagents and C-F bond dissociation energies. rsc.orgchemrxiv.org |
| De Novo Molecule Design | Generative algorithms create novel molecular structures with targeted properties. mit.edu | Designs new fluorinated drug candidates and functional materials. mit.edu |
| Retrosynthesis Planning | AI suggests step-by-step synthetic pathways to a target molecule. nih.govacs.org | Accelerates the discovery of efficient routes to complex molecules like trifluoromethylated pharmaceuticals. drugtargetreview.com |
| Property Prediction | Algorithms predict physicochemical and biological properties (e.g., solubility, toxicity). arxiv.org | Enables rapid screening of virtual libraries of fluorinated compounds to prioritize synthetic efforts. |
Exploration of Novel Reactivity Modes for the Trifluoromethyl Group in Alkylbenzenes
For a long time, the trifluoromethyl group was considered a stable, relatively inert spectator group, prized for its metabolic stability. tcichemicals.comnih.gov However, a paradigm shift is occurring, with researchers now actively exploring the latent reactivity of the C–F bonds within the CF3 group.
This emerging area of research focuses on:
Selective C–F Bond Functionalization: A major challenge is to achieve selective transformation of a single C–F bond in the CF3 group without over-reaction. tcichemicals.comresearchgate.net Recent studies have shown that this can be accomplished under mild conditions, often assisted by directing groups or specific catalysts, to generate valuable difluoromethylene-containing products. tcichemicals.comresearchgate.net
Superacid Chemistry: In the presence of superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination to generate reactive electrophiles, such as carbocations. nih.gov These intermediates can then participate in Friedel-Crafts-type reactions, offering a pathway to new molecular scaffolds. nih.gov
Divergent Reactivity: New reagents are being developed that allow the trifluoromethyl group to act formally as an electrophile (CF3+), a radical (CF3•), or a nucleophile (CF3–). acs.org This versatility greatly expands the synthetic toolbox for incorporating the CF3 group in different chemical environments. acs.org
| Reactivity Mode | Description | Example Transformation |
|---|---|---|
| Single C–F Activation | Selective cleavage and functionalization of one C–F bond in a CF3 group. tcichemicals.comresearchgate.net | Catalytic thiolation or azidation to form difluoromethylenes. researchgate.net |
| Protolytic Defluorination | Reaction in superacid to generate benzylic carbocations from the CF3 group. nih.gov | Intramolecular cyclizations or intermolecular reactions with arenes. nih.gov |
| Radical Trifluoromethylation | Generation of a CF3 radical for addition to unsaturated systems. acs.org | Photoredox-catalyzed addition to arenes and heteroarenes. princeton.eduacs.org |
| Nucleophilic Trifluoromethylation | Generation of a trifluoromethyl anion (or equivalent) for reaction with electrophiles. researchgate.netacs.org | SN2-type reaction with benzyl (B1604629) halides using the Ruppert-Prakash reagent. researchgate.net |
Expanded Application in Advanced Functional Materials and Supramolecular Chemistry
The unique electronic properties, hydrophobicity, and stability of the trifluoromethyl group make it a valuable component in the design of advanced materials and supramolecular assemblies. tcichemicals.commdpi.com The influence of the CF3 group extends beyond its effect on a single molecule to directing how molecules interact with each other.
Future opportunities in this domain include:
Organic Electronics: The strong electron-withdrawing nature of the CF3 group significantly alters the electronic properties of aromatic systems. tcichemicals.comvaia.com This is crucial for tuning the energy levels of organic semiconductors, which could lead to improved organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Crystal Engineering: The trifluoromethyl group can participate in a range of non-covalent interactions, including hydrogen bonds (with C-F as a weak acceptor), halogen bonds, and F···F contacts. mdpi.comresearchgate.net These interactions can be exploited to control the packing of molecules in the solid state, a field known as crystal engineering, to create materials with specific physical properties.
Supramolecular Assemblies: Fluorous-fluorous interactions, which are attractive forces between highly fluorinated segments of molecules, can serve as a driving force for self-assembly. researchgate.net This principle can be used to construct complex, ordered supramolecular structures like nanoparticles, gels, and liquid crystals from building blocks containing trifluoromethyl groups. researchgate.net
| Application Area | Role of the Trifluoromethyl Group | Potential Impact |
|---|---|---|
| Organic Electronics | Acts as a strong electron-withdrawing group to tune frontier molecular orbital energies. tcichemicals.com | Development of more efficient and stable organic electronic devices. |
| Crystal Engineering | Directs solid-state packing through non-covalent interactions (e.g., F···F contacts, C-H···F bonds). mdpi.comresearchgate.net | Design of crystalline materials with tailored optical, mechanical, or electronic properties. |
| Liquid Crystals | Introduces steric bulk and specific intermolecular forces to promote mesophase formation. | Creation of new liquid crystalline materials for display technologies and sensors. |
| Fluorinated Polymers | Enhances thermal stability, chemical resistance, and hydrophobicity. | High-performance polymers for demanding applications in aerospace, electronics, and coatings. |
Q & A
Q. Basic Research Focus
- FT-IR spectroscopy : Identifies functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹) and confirms structural motifs .
- X-ray crystallography : Resolves crystal packing and steric effects of the trifluoroethyl group, as demonstrated for triazole derivatives in monoclinic systems (space group P21/n) .
- NMR spectroscopy : ¹⁹F NMR is critical for distinguishing trifluoromethyl environments, while ¹H NMR reveals splitting patterns due to adjacent fluorinated groups .
How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?
Advanced Research Focus
DFT calculations (e.g., B3LYP/6-311G(d)) can model:
- Electrostatic potential (MEP) : Highlights electron-deficient regions (e.g., trifluoroethyl group) prone to nucleophilic attack.
- HOMO-LUMO gaps : Predicts kinetic stability; narrower gaps correlate with higher reactivity.
- Geometric parameters : Validates experimental X-ray data (bond lengths, angles) to ensure computational accuracy . Discrepancies >2% between theory and experiment warrant re-evaluation of basis sets or solvent effects.
What challenges arise when using this compound as a pharmaceutical intermediate, and how can steric/electronic effects be mitigated?
Advanced Research Focus
The trifluoroethyl group introduces:
- Steric hindrance : Limits access to reactive sites in drug candidates (e.g., A-485, a p300/CBP inhibitor with a similar trifluoroethyl moiety) . Solutions include using bulky directing groups or strain-release strategies.
- Electron-withdrawing effects : Reduces nucleophilicity in coupling reactions. Catalytic systems with strong π-accepting ligands (e.g., XPhos) enhance reactivity .
- Metabolic stability : Fluorinated groups resist oxidative degradation, but may require pharmacokinetic profiling for bioavailability optimization .
How should researchers resolve contradictions between theoretical and experimental data on geometric parameters?
Q. Data Analysis Focus
- Benchmarking : Compare DFT-optimized structures with X-ray data (e.g., bond lengths, torsion angles). For example, shows <1% deviation in triazole derivatives when using B3LYP/6-311G(d).
- Solvent correction : Apply polarizable continuum models (PCM) to account for solvent effects absent in gas-phase calculations.
- Dynamic effects : Molecular dynamics simulations can assess conformational flexibility not captured in static DFT models .
What safety protocols are critical for handling this compound in the laboratory?
Q. Safety and Compliance Focus
- Ventilation : Use fume hoods to avoid inhalation; the compound may release HF under hydrolysis .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
- Storage : Keep at 0–6°C in sealed containers to prevent degradation, as recommended for analogous fluorinated benzenes .
- Spill management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
